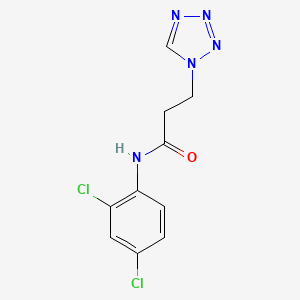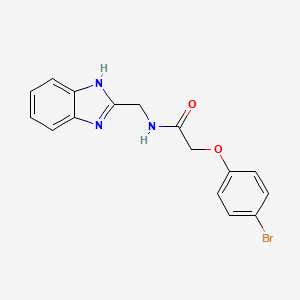![molecular formula C15H13N3O3 B11063806 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide](/img/structure/B11063806.png)
4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide: is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of a benzene ring (the aromatic six-membered ring) attached to a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms).
- The pyrazole ring is further modified by a 6-oxopyrano group (a six-membered ring containing an oxygen atom and a ketone group) at position 3,4.
- The compound’s systematic name reflects these structural features.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is as follows:
Acylation of Enamine:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups.
Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products formed during chemical reactions will include derivatives of the core structure, such as substituted pyrazoles or modified benzamides.
Scientific Research Applications
This compound finds applications across various scientific fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactivity, including enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties (e.g., anti-inflammatory, antitumor).
Industry: Used in the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrazoles, benzamides, and heterocyclic structures. Its unique combination of features sets it apart.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-12(19)21-15-13(8)9(2)17-18(15)11-5-3-10(4-6-11)14(16)20/h3-7H,1-2H3,(H2,16,20) |
InChI Key |
WFAPHRCOHUMQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11063723.png)
![1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11063724.png)
![[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile](/img/structure/B11063728.png)
![2-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11063734.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11063744.png)
![2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11063756.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B11063764.png)
![Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11063768.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11063770.png)
![1-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11063775.png)
![methyl 3-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11063781.png)

![17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B11063790.png)

